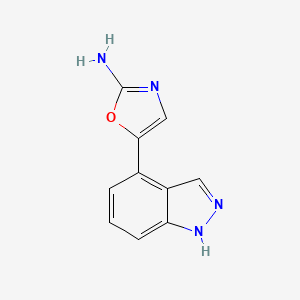
3-Amino-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-iodobenzamide is an organic compound characterized by the presence of an amino group (-NH2) and an iodine atom on a benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzamide can be synthesized through several methods, including the following:
Halogenation and Amination: Starting with 2-iodobenzamide, the compound undergoes nitration followed by reduction to introduce the amino group.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be employed to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The iodine atom can be reduced to form the corresponding bromo or chloro derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Bromo or Chloro Derivatives: Resulting from the reduction of the iodine atom.
Substituted Derivatives: Resulting from nucleophilic or electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Amino-2-iodobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
3-Amino-2-iodobenzamide is similar to other halogenated benzamides, such as 2-amino-5-bromo-3-iodobenzamide and 2-amino-3-iodobenzamide. These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical properties and applications.
Comparación Con Compuestos Similares
2-Amino-5-bromo-3-iodobenzamide
2-Amino-3-iodobenzamide
3-Amino-2-bromobenzamide
Propiedades
Fórmula molecular |
C7H7IN2O |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
3-amino-2-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) |
Clave InChI |
WOLUGUFCXBTWTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)




![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
